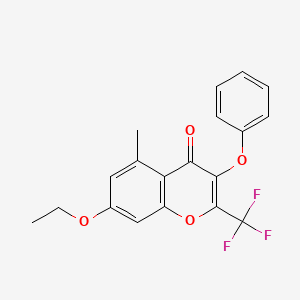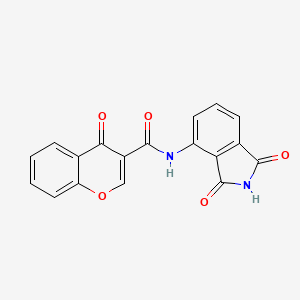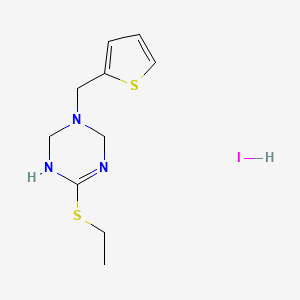![molecular formula C21H14F3N3 B2526269 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 312734-10-4](/img/structure/B2526269.png)
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is a useful research compound. Its molecular formula is C21H14F3N3 and its molecular weight is 365.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Quinazoline derivatives, including those with trifluoromethyl groups, have been synthesized and tested for their antiviral properties. Lipunova et al. (2012) explored the synthesis of fluorine-containing 4-arylaminoquinazolines and investigated their antiviral activity against monkeypox virus, smallpox vaccine, and ectromelia virus. The study demonstrated that fluorinated quinazoline derivatives hold promise in the search for new active substances with antiviral capabilities (Lipunova, Nosova, Laeva, & Charushin, 2012).
H1-Antihistaminic Agents
Research has also explored the potential of quinazoline derivatives as H1-antihistaminic agents. Alagarsamy and Parthiban (2014) synthesized a series of novel 3-(phenyl)-2-(3-substituted propylthio) quinazolin-4-(3H)-ones, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. This suggests these compounds could serve as a basis for developing new classes of H1-antihistaminic agents with minimal sedation effects (Alagarsamy & Parthiban, 2014).
Fluorescent Sensors for Amine Vapors
Gao et al. (2016) developed a fluorescent sensor based on 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (HPQ) with aggregation-induced emission (AIE) properties for detecting amine vapors. This sensor could be useful for food spoilage detection and as a fluorescent invisible ink, indicating the diverse applications of quinazoline derivatives beyond pharmaceuticals (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).
Antimicrobial and Anti-Inflammatory Activities
Dash et al. (2017) aimed to synthesize quinazoline-4-one/4-thione derivatives to explore their antimicrobial, analgesic, and anti-inflammatory properties. The study's findings suggest that modifications to the quinazoline structure could lead to compounds with potent antimicrobial and anti-inflammatory activities, with some compounds showing promising results against microbes and demonstrating analgesic and anti-inflammatory profiles (Dash, Dash, Laloo, & Medhi, 2017).
Wirkmechanismus
Target of Action
The primary target of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with its target, the WRN helicase, by binding to its active site . This binding inhibits the helicase activity of WRN, thereby disrupting DNA replication and repair processes .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This leads to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . The compound has shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .
Biochemische Analyse
Biochemical Properties
The nature of these interactions is largely dependent on the specific structural features of the quinazoline derivative .
Cellular Effects
Some quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some quinazoline derivatives have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some quinazoline derivatives have been shown to have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Some quinazoline derivatives have been shown to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Some quinazoline derivatives have been shown to interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Some quinazoline derivatives have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-26-18-12-5-4-11-17(18)19(27-20)14-7-2-1-3-8-14/h1-13H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUIXARASWQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)

![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)

![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)
